molecular formula C7H20N4O4S B7798228 (C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate

(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate

Cat. No.: B7798228
M. Wt: 256.33 g/mol
InChI Key: WNPCZRJBOPAEFM-UHFFFAOYSA-N
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Properties

IUPAC Name

(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCZRJBOPAEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nintedanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of Nintedanib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Nintedanib undergoes various types of chemical reactions, including:

    Oxidation: Nintedanib can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in Nintedanib.

    Substitution: Nintedanib can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Nintedanib has a wide range of scientific research applications, including:

Mechanism of Action

Nintedanib exerts its effects by inhibiting multiple receptor tyrosine kinases and non-receptor tyrosine kinases . These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. By blocking these kinases, Nintedanib disrupts the signaling pathways that contribute to the progression of diseases such as cancer and fibrosis.

Comparison with Similar Compounds

Similar Compounds

    Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis.

    Imatinib: A kinase inhibitor used to treat certain types of cancer.

    Gefitinib: A kinase inhibitor used to treat non-small cell lung cancer.

Uniqueness

Nintedanib is unique in its ability to target multiple kinases simultaneously, making it effective against a broader range of diseases compared to other kinase inhibitors that may target only one or a few kinases .

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